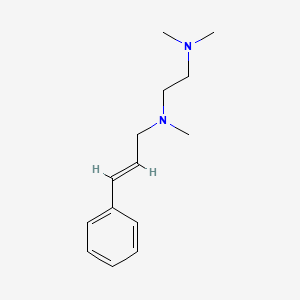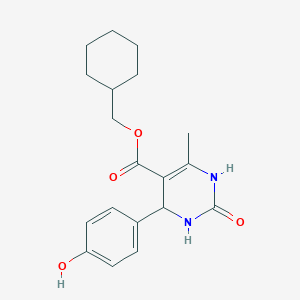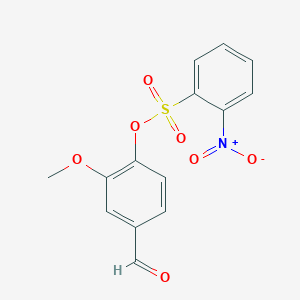![molecular formula C20H24O4 B5117639 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5117639.png)
4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is a chemical compound used in scientific research. It is also known as IMB-X and has been found to have potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in inflammation and cancer growth. It has also been found to have an effect on the production of amyloid beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde has anti-inflammatory and anti-cancer effects. It has been found to inhibit the activity of certain enzymes that are involved in inflammation and cancer growth. It has also been found to have an effect on the production of amyloid beta, a protein that is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde in lab experiments include its potential anti-inflammatory, anti-cancer, and Alzheimer's disease treatment properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research of 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde. These include further studies to fully understand its mechanism of action, potential side effects, and optimal dosage for therapeutic use. Additionally, research could focus on its potential use in combination with other drugs or therapies for enhanced effects. Finally, research could explore its potential use in other disease states beyond those already studied.
In conclusion, 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is a chemical compound with potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and Alzheimer's disease treatment properties make it an interesting compound for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis method of 4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde involves the reaction of 3-methoxybenzaldehyde with 2-(5-isopropyl-2-methylphenoxy)ethanol in the presence of a catalyst. The reaction takes place under reflux conditions and the product is obtained by crystallization.
Aplicaciones Científicas De Investigación
4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been found to have potential as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
3-methoxy-4-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14(2)17-7-5-15(3)19(12-17)24-10-9-23-18-8-6-16(13-21)11-20(18)22-4/h5-8,11-14H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBIRPOBUPFGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,5-dimethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117563.png)

![N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5117580.png)
![N-ethyl-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5117589.png)




![1-(2-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5117623.png)


![3,3'-sulfonylbis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B5117638.png)
![2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5117645.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5117648.png)